1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17(14-5-2-11-27-14)15-16(13-4-1-10-26-13)22(19(25)18(15)24)8-3-7-21-9-6-20-12-21/h1-2,4-6,9-12,16,24H,3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBMFZWOYSOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378753-71-0 | |
| Record name | 4-(2-FUROYL)-5-(2-FURYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications due to its diverse structural features, including an imidazole ring, furan moieties, and a pyrrolone structure. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₁₇N₃O₅
- Molecular Weight : 367.36 g/mol
- CAS Number : 378753-71-0
These features suggest a potential for various biological activities, particularly due to the presence of the imidazole and furan components, which are known for their antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that compounds containing imidazole and furan rings exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC₅₀ values indicating effective cytotoxicity .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 25.72 ± 3.95 |
| U87 | 45.2 ± 13.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazole derivatives have been documented, suggesting that this compound may modulate inflammatory pathways. Studies indicate a reduction in pro-inflammatory cytokines in cellular models treated with this compound .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The imidazole ring may interact with various enzymes involved in cell signaling and proliferation.
- Disruption of Membrane Integrity : The furan components can disrupt bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- In Vivo Tumor Models : In murine models bearing tumors, administration of the compound resulted in significant tumor size reduction compared to control groups .
- Synergistic Effects : When combined with conventional chemotherapeutics, this compound has shown enhanced efficacy, suggesting potential as an adjuvant therapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan and imidazole possess broad-spectrum activity against various bacterial and fungal strains. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth and biofilm formation .
Anti-Tuberculosis Potential
The compound's structural features suggest it could be developed as an anti-tubercular agent. Research into similar derivatives has demonstrated promising results against Mycobacterium tuberculosis, with specific compounds showing IC50 values in the low micromolar range . The potential mechanism involves interference with bacterial cell wall synthesis, making it a candidate for further exploration in tuberculosis treatment.
Anticancer Properties
Preliminary studies have indicated that imidazole-containing compounds can exhibit anticancer activities by inducing apoptosis in cancer cells. The presence of the furan moiety may also contribute to this effect by enhancing cellular uptake and targeting specific cancer pathways .
Organic Electronics
Due to its unique electronic properties, the compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The furan and imidazole groups can facilitate charge transport, making this compound a candidate for further studies in electronic materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Compound A: 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one (CAS: 618075-13-1) Key Differences: Replaces furan-2-carbonyl with a 3-fluoro-4-methoxybenzoyl group and furan-2-yl with 2-fluorophenyl.
- Compound B : 5-[4-(Benzyloxy)phenyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Heterocyclic Core vs. Benzimidazole Derivatives
- Compound C : 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
Physicochemical and Spectral Comparisons
Q & A
Q. What synthetic methodologies are recommended to prepare this compound with high purity?
Methodological Answer:
- Key Steps :
- Cyclization : Use base-assisted cyclization of hydroxy-pyrrolone precursors with furan-2-carbonyl derivatives, as demonstrated in pyrrol-2-one syntheses .
- Purification : Employ column chromatography (silica gel) with solvent mixtures (e.g., chloroform:ethyl acetate:hexane = 2:3:3) to isolate the product .
- Optimization : Adjust reaction time and stoichiometry of imidazole-propyl intermediates to minimize side products.
- Yield Table :
| Precursor | Reagents | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxy-pyrrolone derivative | Furan-2-carbonyl chloride | Column chromatography | 39–63 |
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR : Use 400 MHz NMR in DMSO-d6 to resolve imidazole, furan, and hydroxyl proton environments. For example, hydroxyl protons appear as singlets at δ ~12.0 ppm .
- HRMS : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error to validate the complex substituents .
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Q. How can purity be assessed post-synthesis?
Methodological Answer:
Q. What functional group reactivity should be prioritized during synthesis?
Methodological Answer:
Q. How stable is this compound under standard storage conditions?
Methodological Answer:
- Stability Tests :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide biological activity optimization?
Methodological Answer:
Q. What computational strategies predict binding affinity for target enzymes?
Methodological Answer:
Q. How to resolve contradictions in crystallographic data refinement?
Methodological Answer:
Q. What pharmacokinetic parameters should be prioritized for in vivo studies?
Methodological Answer:
Q. How to address spectral data conflicts in regiochemistry determination?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
